Cas no 90607-21-9 (5-tert-butyl-1,2-oxazole-3-carboxylic acid)

5-tert-butyl-1,2-oxazole-3-carboxylic acid structure
90607-21-9 structure
Product Name:5-tert-butyl-1,2-oxazole-3-carboxylic acid
Numero CAS:90607-21-9
MF:C8H11NO3
MW:169.177842378616
MDL:MFCD07377301
CID:798513
Update Time:2025-10-28

5-tert-butyl-1,2-oxazole-3-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-(tert-Butyl)isoxazole-3-carboxylic acid
    • 3-Isoxazolecarboxylicacid, 5-(1,1-dimethylethyl)-
    • 3-Isoxazolecarboxylicacid,5-(1,1-dimethylethyl)
    • 5-tert-Butyl-3-isoxazolecarboxylic acid
    • 5-TERT-BUTYL-ISOXAZOLE-3-CARBOXYLIC ACID
    • 5-tert-Butylisoxazole-3-carboxylic acid
    • 5-tert-butyl-1,2-oxazole-3-carboxylic acid
    • 5-T-Butyl-Isoxazole-3-Carboxylic Acid
    • 3-Isoxazolecarboxylic acid, 5-(1,1-dimethylethyl)-
    • ARONIS23805
    • GBFOGDDBEDQGJW-UHFFFAOYSA-N
    • STK894045
    • SBB076516
    • BBL021334
    • MCUL
    • 3-Isoxazolecarboxylic acid, 5-tert-butyl- (7CI)
    • 5-(1,1-Dimethylethyl)-3-isoxazolecarboxylic acid (ACI)
    • MDL: MFCD07377301
    • Inchi: 1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)9-12-6/h4H,1-3H3,(H,10,11)
    • Chiave InChI: GBFOGDDBEDQGJW-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C(C(C)(C)C)ON=1)O

Proprietà calcolate

  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 185
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 63.3
  • Carica superficiale: 0
  • Conta Tautomer: niente

5-tert-butyl-1,2-oxazole-3-carboxylic acid Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Classe di pericolo:IRRITANT
  • Condizioni di conservazione:Sealed in dry,Room Temperature

5-tert-butyl-1,2-oxazole-3-carboxylic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
077087-250mg
5-tert-Butylisoxazole-3-carboxylic acid
90607-21-9 95%
250mg
£51.00 2022-03-01
Fluorochem
077087-1g
5-tert-Butylisoxazole-3-carboxylic acid
90607-21-9 95%
1g
£112.00 2022-03-01
Fluorochem
077087-5g
5-tert-Butylisoxazole-3-carboxylic acid
90607-21-9 95%
5g
£339.00 2022-03-01
Fluorochem
077087-10g
5-tert-Butylisoxazole-3-carboxylic acid
90607-21-9 95%
10g
£594.00 2022-03-01
TRC
B809665-50mg
5-(tert-Butyl)isoxazole-3-carboxylic Acid
90607-21-9
50mg
$ 50.00 2022-06-06
TRC
B809665-100mg
5-(tert-Butyl)isoxazole-3-carboxylic Acid
90607-21-9
100mg
$ 65.00 2022-06-06
TRC
B809665-500mg
5-(tert-Butyl)isoxazole-3-carboxylic Acid
90607-21-9
500mg
$ 160.00 2022-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B844966-250mg
5-(tert-Butyl)isoxazole-3-carboxylic acid
90607-21-9 97%
250mg
423.00 2021-05-17
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB01472-25g
5-tert-butyl-1,2-oxazole-3-carboxylic Acid
90607-21-9 95%
25g
$1075 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
054615-500mg
5-tert-butyl-1,2-oxazole-3-carboxylic acid
90607-21-9
500mg
1591CNY 2021-05-08

5-tert-butyl-1,2-oxazole-3-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  1 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  0 °C
Riferimento
Discovery of potent and selective BRD4 inhibitors capable of blocking TLR3-induced acute airway inflammation
Liu, Zhiqing; Tian, Bing; Chen, Haiying; Wang, Pingyuan; Brasier, Allan R.; et al, European Journal of Medicinal Chemistry, 2018, 151, 450-461

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  1 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  cooled
Riferimento
Structure-Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists
Ye, Na; Zhu, Yingmin; Chen, Haijun; Liu, Zhiqing; Mei, Fang C.; et al, Journal of Medicinal Chemistry, 2015, 58(15), 6033-6047

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Palladium-Catalyzed, Enantioselective Heine Reaction
Punk, Molly; Merkley, Charlotte; Kennedy, Katlyn; Morgan, Jeremy B., ACS Catalysis, 2016, 6(7), 4694-4698

5-tert-butyl-1,2-oxazole-3-carboxylic acid Raw materials

5-tert-butyl-1,2-oxazole-3-carboxylic acid Preparation Products

5-tert-butyl-1,2-oxazole-3-carboxylic acid Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:90607-21-9)5-tert-butyl-1,2-oxazole-3-carboxylic acid
Numero d'ordine:A860750
Stato delle scorte:in Stock
Quantità:5g/10g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:25
Prezzo ($):291.0/536.0
Email:sales@amadischem.com

5-tert-butyl-1,2-oxazole-3-carboxylic acid Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90607-21-9)5-tert-butyl-1,2-oxazole-3-carboxylic acid
A860750
Purezza:99%/99%
Quantità:5g/10g
Prezzo ($):291.0/536.0
Email